
N-(5-Chlor-2-methoxyphenyl)-2-((1-(3-Chlorphenyl)-1H-imidazol-2-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2S and its molecular weight is 408.3. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung neuropsychiatrischer Erkrankungen
Diese Verbindung wurde auf ihr Potenzial zur Behandlung neuropsychiatrischer Erkrankungen untersucht. Sie zielt auf den humanen Serotonin-2A-Rezeptor (5-HT2AR) ab und könnte therapeutische Vorteile bei Erkrankungen wie Depression und Angstzuständen bieten, ohne die halluzinogenen Wirkungen, die mit anderen Medikamenten verbunden sind, die mit demselben Rezeptor interagieren .
Entwicklung von Antidepressiva
Forschungen haben gezeigt, dass Derivate dieser Verbindung als β-Arrestin-gebundene Agonisten am 5-HT2AR wirken können. Diese Agonisten haben in Tiermodellen eine antidepressive Wirkung gezeigt, was auf einen vielversprechenden Weg für die Entwicklung neuer Antidepressiva hindeutet .
Minderung der halluzinogenen Wirkung
Die Struktur der Verbindung ermöglichte die Entwicklung von nicht-halluzinogenen psychedelischen Analoga. Durch das Verständnis ihrer Wechselwirkung mit 5-HT2AR können Wissenschaftler Medikamente entwickeln, die die therapeutische Wirksamkeit beibehalten und gleichzeitig unerwünschte psychedelische Wirkungen eliminieren .
Modulation des Serotoninrezeptors
Die Verbindung wurde verwendet, um die komplexen Strukturen des 5-HT2AR zu untersuchen, wenn er an verschiedene Liganden gebunden ist. Diese Forschung ist entscheidend für die Entwicklung von Medikamenten, die Serotoninrezeptoren präzise modulieren können .
Medikamentensicherheit und -wirksamkeit
Die Erkenntnisse aus der strukturellen Analyse der Bindung dieser Verbindung an 5-HT2AR bilden eine solide Grundlage für das strukturbasierte Design sicherer und wirksamer Medikamente, insbesondere im Bereich nicht-halluzinogener Verbindungen mit therapeutischer Wirkung .
Molekularer Entwurf und Synthese
Die Verbindung dient als Modell für den molekularen Entwurf und die Synthese neuer Medikamente. Ihre Struktur kann als Substruktur oder Gerüst beim Entwurf neuer therapeutischer Wirkstoffe verwendet werden .
Neurotransmitterforschung
Als Werkzeug in der Neurotransmitterforschung trägt diese Verbindung zum Verständnis der Wechselwirkung zwischen Neurotransmittern und ihren Rezeptoren bei, was für die Entwicklung von Behandlungen für verschiedene neurologische Erkrankungen unerlässlich ist .
Psychopharmakologie
In der Psychopharmakologie wird die Verbindung verwendet, um die Auswirkungen von Medikamenten auf das zentrale Nervensystem zu untersuchen, insbesondere solche, die Stimmung, Wahrnehmung und Verhalten beeinflussen, was zur Entwicklung besserer Medikamente für die psychische Gesundheit beiträgt .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-25-16-6-5-13(20)10-15(16)22-17(24)11-26-18-21-7-8-23(18)14-4-2-3-12(19)9-14/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLNUXYNRDTCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
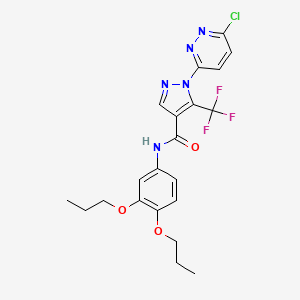
![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)
![N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2581738.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)
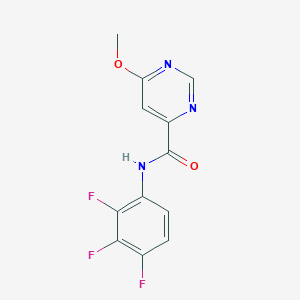
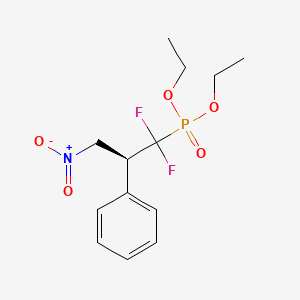
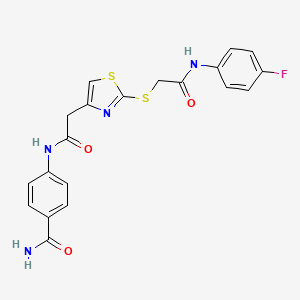
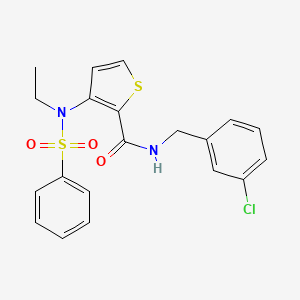
![2-((1H-indol-3-yl)thio)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2581746.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2581747.png)

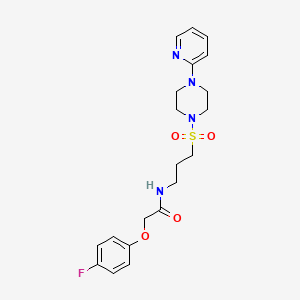
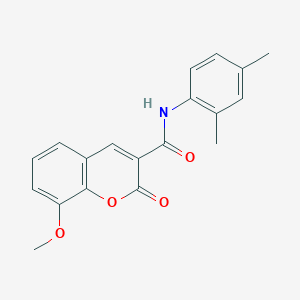
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)
